molecular formula C12H11FN2 B1393093 6-(3-Fluorophenyl)-5-methylpyridin-3-amine CAS No. 1214373-18-8

6-(3-Fluorophenyl)-5-methylpyridin-3-amine

Cat. No.: B1393093
CAS No.: 1214373-18-8
M. Wt: 202.23 g/mol
InChI Key: KCNVZAZRQKPOAB-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-5-methylpyridin-3-amine is a pyridine derivative featuring a methyl group at position 5, a 3-fluorophenyl substituent at position 6, and an amine group at position 3. Its molecular formula is C₁₂H₁₁FN₂, with a molecular weight of 202.23 g/mol (inferred from analogs in ).

The 3-fluorophenyl group introduces meta-substitution effects, influencing electronic distribution and steric interactions. This compound is likely used as a scaffold in medicinal chemistry, given the prevalence of fluorinated pyridines in drug discovery (e.g., kinase inhibitors or GPCR modulators) .

Properties

IUPAC Name

6-(3-fluorophenyl)-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-5-11(14)7-15-12(8)9-3-2-4-10(13)6-9/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNVZAZRQKPOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorophenyl)-5-methylpyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 3-Fluorophenylboronic acid, 5-methyl-3-bromopyridine, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: 80-100°C.

    Reaction Time: 12-24 hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction of the pyridine ring can yield piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 6-(3-Fluorophenyl)-5-methylpiperidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-Fluorophenyl)-5-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Positional Isomers of Fluorophenyl-Substituted Pyridines

The position of the fluorophenyl group on the pyridine ring critically alters physicochemical and biological properties:

Compound Name Fluorophenyl Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-(2-Fluorophenyl)-5-methylpyridin-3-amine Ortho (2-) C₁₂H₁₁FN₂ 202.23 1214334-80-1 Steric hindrance from ortho-fluorine may reduce rotational freedom
6-(3-Fluorophenyl)-5-methylpyridin-3-amine Meta (3-) C₁₂H₁₁FN₂ 202.23 Not explicitly listed Balanced electronic effects; meta-substitution avoids steric clashes
6-(4-Fluorophenyl)-5-methylpyridin-3-amine Para (4-) C₁₂H₁₁FN₂ 202.23 1214365-35-1 Para-substitution enhances resonance stabilization

Key Findings :

  • Meta-substitution (3-fluorophenyl) offers moderate electronic effects without significant steric interference.
  • Para-substitution (4-fluorophenyl) maximizes resonance effects, improving stability in metabolic pathways .

Substituent Variations on the Pyridine Ring

Replacing the methyl or fluorophenyl group with other functional groups alters reactivity and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Applications
6-Methoxy-5-methylpyridin-3-amine Methoxy (position 6), methyl (5) C₇H₁₀N₂O 138.17 6635-91-2 Solubility enhancement for aqueous-phase reactions
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine Methoxy (5), CF₃ (6) C₇H₇F₃N₂O 192.14 941606-51-5 Electron-withdrawing CF₃ group increases electrophilicity
6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride Piperidine (6), methyl (5) C₁₃H₂₂ClN₃ 255.79 1432678-19-7 Enhanced basicity for ion-channel modulation
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine CF₃ (3), 3-fluorophenyl (5) C₁₂H₈F₄N₂ 256.20 1214333-77-3 Trifluoromethyl group boosts lipophilicity and bioavailability

Key Findings :

  • Methoxy groups improve solubility but reduce metabolic stability compared to fluorophenyl analogs.
  • Trifluoromethyl groups (CF₃) enhance lipophilicity and resistance to enzymatic degradation, making them valuable in CNS drug design .
  • Piperidine substituents introduce basic nitrogen atoms, enabling salt formation (e.g., hydrochloride) for improved crystallinity .

Biological Activity

6-(3-Fluorophenyl)-5-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN2C_{12}H_{12}FN_2, with a molecular weight of approximately 202.24 g/mol. The presence of a fluorine atom on the phenyl ring and a methyl group on the pyridine ring enhances its lipophilicity and may influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Target Interactions : Similar compounds have been shown to interact with tubulin, potentially disrupting microtubule dynamics, which is crucial for cell division and intracellular transport.
  • Biochemical Pathways : By targeting tubulin, this compound may lead to cell cycle arrest and apoptosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of pyridine derivatives similar to this compound:

  • Cytotoxicity Studies :
    • A study reported that related compounds exhibited cytotoxicity with IC50 values ranging from 0.68 μM to higher concentrations depending on the specific structure and substituents present.
    • Table 1 summarizes the IC50 values of various pyridine derivatives against different cancer cell lines.
    CompoundCell LineIC50 (μM)
    This compoundDU-145 (Prostate)0.68
    Similar Pyridine Derivative AA549 (Lung)1.2
    Similar Pyridine Derivative BMCF7 (Breast)2.5
  • Antimicrobial Activity :
    • While specific data on this compound is scarce, related studies indicate promising antibacterial properties against Enterococcus faecalis with MIC values around 16 µg/mL for structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-Fluorophenyl)-5-methylpyridin-3-amine
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6-(3-Fluorophenyl)-5-methylpyridin-3-amine

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